molecular formula C27H25F3N6O3 B8406308 Piperazine, 1-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- CAS No. 72141-49-2

Piperazine, 1-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)-

Cat. No. B8406308
CAS RN: 72141-49-2
M. Wt: 538.5 g/mol
InChI Key: JSACXAZQIWVVMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Piperazine, 1-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- is a useful research compound. Its molecular formula is C27H25F3N6O3 and its molecular weight is 538.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Piperazine, 1-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Piperazine, 1-(2,6-dimethoxy-4-pyrimidinyl)-4-(4-((7-(trifluoromethyl)-4-quinolinyl)amino)benzoyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

72141-49-2

Molecular Formula

C27H25F3N6O3

Molecular Weight

538.5 g/mol

IUPAC Name

[4-(2,6-dimethoxypyrimidin-4-yl)piperazin-1-yl]-[4-[[7-(trifluoromethyl)quinolin-4-yl]amino]phenyl]methanone

InChI

InChI=1S/C27H25F3N6O3/c1-38-24-16-23(33-26(34-24)39-2)35-11-13-36(14-12-35)25(37)17-3-6-19(7-4-17)32-21-9-10-31-22-15-18(27(28,29)30)5-8-20(21)22/h3-10,15-16H,11-14H2,1-2H3,(H,31,32)

InChI Key

JSACXAZQIWVVMU-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=NC(=C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)NC4=C5C=CC(=CC5=NC=C4)C(F)(F)F)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 3.70 g (0.00924 mol) of 4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine, 1.61 g (0.00924 mol) of 6-chloro-2,4-dimethoxypyrimidine, 1.29 ml (0.00924 mol) of triethylamine and 125 ml of ethylene glycol is heated at 100° C. for 6 hours. After cooling, the precipitated solid is collected on a sintered glass funnel and dried in the air over the weekend. The solid is chromatographed on silica gel, eluting with 6% methanol/methylene chloride, to give 2.15 g (43%) of 1-(2,6-dimethoxy-4-pyrimidinyl)-4-[4-[[7-(trifluoromethyl)-4-quinolinyl]amino]benzoyl]piperazine of melting point 260°-262° C., after crystallization from methanol/methylene chloride.
Quantity
3.7 g
Type
reactant
Reaction Step One
Quantity
1.61 g
Type
reactant
Reaction Step One
Quantity
1.29 mL
Type
reactant
Reaction Step One

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